Orthogonal Dihalogen Reactivity: Selective Pd-Catalyzed Borylation at C-5 Bromine with Inert C-3 Chlorine Enables Sequential Divergent Derivatization
5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole undergoes chemoselective Miyaura borylation exclusively at the C-5 position using bis(pinacolato)diboron catalyzed by bis(triphenylphosphine)palladium(II) chloride with potassium acetate in 1,4-dioxane (1.0 h reaction time), yielding (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid (CAS 1626336-77-3) while the C-3 chlorine substituent remains completely intact and available for subsequent functionalization [1]. In contrast, the mono-chlorinated analog 3-chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1094462-18-6) lacks the C-5 bromine handle entirely, precluding any C-5 selective cross-coupling chemistry and thereby offering only a single point of synthetic diversification (via the C-3 chlorine) rather than the two sequential, orthogonal functionalization sites available in the target compound . This orthogonal reactivity is explicitly exploited in Gilead Sciences' HIV therapeutic patents (WO2014134566A3, US20140303164A1) where the compound serves as a key intermediate for constructing structurally complex benzofuro[3,2-c]pyrazole-based drug candidates [2].
| Evidence Dimension | Number of synthetically addressable orthogonal functionalization sites |
|---|---|
| Target Compound Data | 2 orthogonal sites: C-5 Br undergoes Pd-catalyzed borylation/cross-coupling; C-3 Cl available for nucleophilic substitution or further functionalization |
| Comparator Or Baseline | 3-Chloro-1H-benzofuro[3,2-c]pyrazole (CAS 1094462-18-6): 1 functionalization site (C-3 Cl only); 1H-Benzofuro[3,2-c]pyrazole (CAS 39514-51-7): 0 halogen-based functionalization sites |
| Quantified Difference | Target compound offers 2 sequential orthogonal derivatization steps vs. 1 (mono-Cl analog) or 0 (unsubstituted core) – a 2-fold to infinite-fold increase in synthetic versatility for divergent library construction |
| Conditions | Pd-catalyzed Miyaura borylation: bis(pinacolato)diboron, Pd(PPh₃)₂Cl₂, KOAc, 1,4-dioxane, 1.0 h; Patent WO2014134566A3 |
Why This Matters
For procurement decisions in medicinal chemistry programs, the ability to perform two sequential, chemoselective derivatizations from a single building block translates directly to fewer synthetic steps, higher library diversity per purchased intermediate, and reduced overall cost per data point in SAR campaigns.
- [1] Molaid Chemical Database. 5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole – Reaction: Pd-catalyzed borylation using bis(pinacolato)diboron, bis(triphenylphosphine)palladium(II) chloride, potassium acetate in 1,4-dioxane, 1.0 h, yielding (3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid. Accessed May 2026. View Source
- [2] Gilead Sciences, Inc. Amide Compounds for the Treatment of HIV. WO2014134566A3; and Therapeutic Compounds. US20140303164A1. Both filed February 28, 2014. (5-Bromo-3-chloro-1H-benzofuro[3,2-c]pyrazole used as synthetic intermediate.) View Source
